

# Introduction: Unveiling the Potential of a Versatile Building Block

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## Compound of Interest

Compound Name: 2-Iodo-1-methoxy-3-nitrobenzene

Cat. No.: B1594462

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In the landscape of modern synthetic chemistry, the strategic design of molecular scaffolds is paramount. 2-Iodo-3-nitroanisole (CAS No. 98991-08-3) emerges as a significant, though specialized, reagent. It is a substituted aromatic compound whose utility is derived from the unique electronic and steric interplay of its three functional groups: an iodo, a nitro, and a methoxy group. This guide, prepared for the discerning chemical researcher, delves into the core physicochemical properties, reactivity, synthesis, and characterization of 2-Iodo-3-nitroanisole. By understanding its fundamental nature, scientists can better leverage its potential as a key intermediate in the synthesis of complex pharmaceutical agents and novel functional materials.<sup>[1]</sup> The strategic placement of its functional groups allows for a high degree of control in multi-step synthetic sequences, making it a valuable tool in the drug development pipeline.

## Core Physicochemical Properties

The physical characteristics of a compound govern its handling, purification, and reaction conditions. The properties of 2-Iodo-3-nitroanisole are summarized below, providing a foundational dataset for laboratory applications.

Property	Value	Source
IUPAC Name	2-iodo-1-methoxy-3-nitrobenzene	PubChem[2]
CAS Number	98991-08-3	Aromsyn Co.,Ltd.[1], PubChem[2]
Molecular Formula	C <sub>7</sub> H <sub>6</sub> INO <sub>3</sub>	Aromsyn Co.,Ltd.[1], PubChem[2]
Molecular Weight	279.03 g/mol	Aromsyn Co.,Ltd.[1], PubChem[2]
Appearance	Solid (inferred from isomers)	N/A
Melting Point	Data not readily available for this specific isomer. Isomers like 2-Iodo-4-nitroanisole melt at 96-98 °C and 2-Iodo-5-nitroanisole melts at 128-130°C.	ChemicalBook[3], ChemBK[4]
Boiling Point	Predicted: ~341-343 °C	ChemBK[4], ChemicalBook[3]
Solubility	Expected to be soluble in common organic solvents like acetone, ethyl acetate, and dichloromethane.	N/A

## Synthesis and Reactivity: A Tale of Three Functional Groups

The synthetic utility of 2-Iodo-3-nitroanisole lies in the distinct reactivity of its substituent groups. Understanding these characteristics is crucial for designing effective synthetic routes.

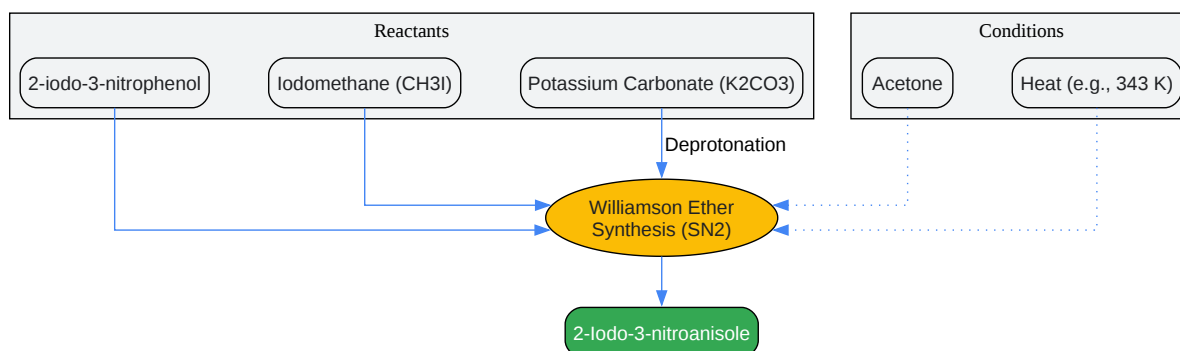
### Plausible Synthetic Route: Williamson Ether Synthesis

A logical and common method for preparing anisole derivatives is the Williamson ether synthesis. This pathway would involve the methylation of the corresponding phenol, 2-iodo-3-

nitrophenol.

Experimental Rationale: The choice of this protocol is based on its reliability and high yield for forming aryl ethers.

- Deprotonation: A moderately strong base, such as potassium carbonate ( $K_2CO_3$ ), is used to deprotonate the acidic phenolic hydroxyl group. This creates a potent phenoxide nucleophile. Using a stronger base is unnecessary and could lead to side reactions.
- Methylation: Iodomethane ( $CH_3I$ ) serves as the electrophile. The phenoxide anion attacks the electrophilic methyl group, displacing the iodide ion in an  $S_N2$  reaction to form the methoxy group.
- Solvent and Temperature: Acetone is a suitable polar aprotic solvent that dissolves the reactants but does not interfere with the nucleophilic attack. Heating the reaction increases the rate of reaction to ensure completion in a reasonable timeframe.[5]



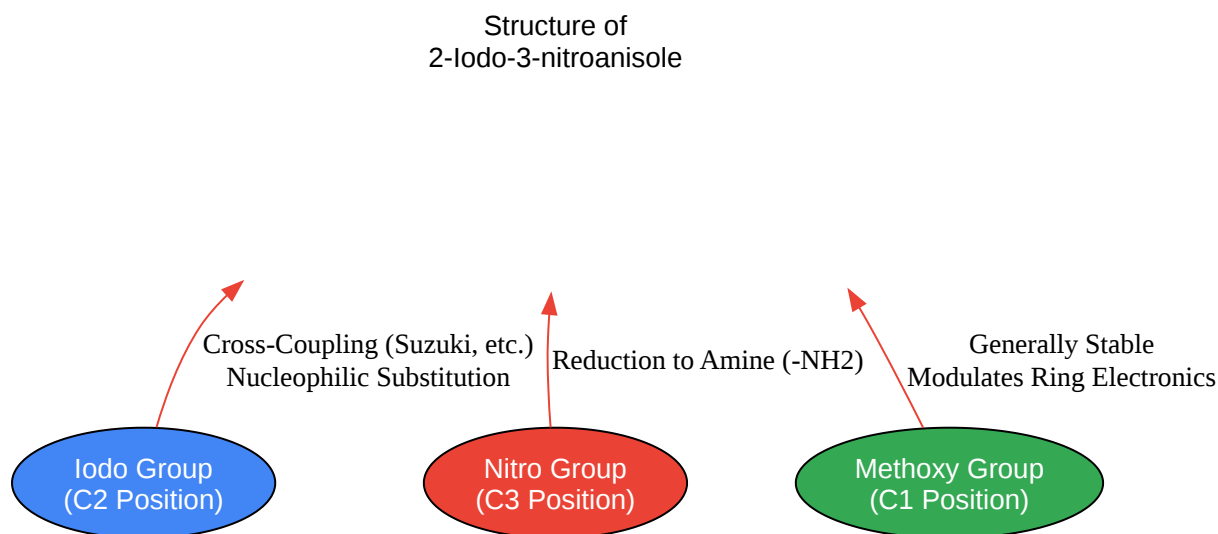
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Caption: Plausible synthesis of 2-Iodo-3-nitroanisole via Williamson ether synthesis.

## Chemical Reactivity

The molecule's reactivity is dictated by the electronic properties of its substituents on the benzene ring.

- **Iodo Group (-I):** This is the most versatile handle for synthetic transformations. As a halogen, it is an excellent leaving group in nucleophilic aromatic substitution reactions. More importantly, it is a prime participant in a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). This allows for the facile formation of carbon-carbon and carbon-heteroatom bonds at the C2 position, a cornerstone of modern drug discovery.<sup>[1]</sup>
- **Nitro Group (-NO<sub>2</sub>):** As a powerful electron-withdrawing group, the nitro group deactivates the aromatic ring towards electrophilic aromatic substitution. Its primary utility lies in its ability to be reduced to an aniline derivative (-NH<sub>2</sub>). This transformation introduces a nucleophilic and basic site, which is a common pharmacophore and a versatile synthetic handle for amide bond formation, diazotization, and other reactions.
- **Methoxy Group (-OCH<sub>3</sub>):** This is an electron-donating group that activates the ring towards electrophilic substitution, although the deactivating effect of the nitro group is dominant. It is generally stable under many reaction conditions.



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Caption: Key reactive sites and transformations for 2-Iodo-3-nitroanisole.

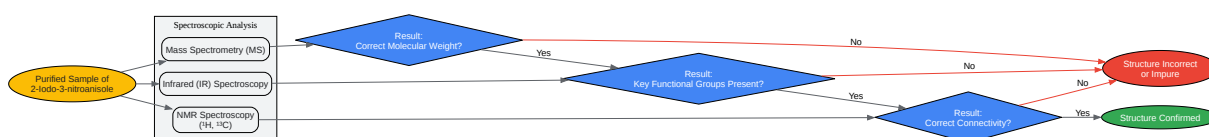
## Spectroscopic Characterization Workflow

Unambiguous structural confirmation is a prerequisite for any chemical research. A combination of mass spectrometry, nuclear magnetic resonance, and infrared spectroscopy provides a self-validating system for identity and purity assessment.

Self-Validating Protocol:

- **Mass Spectrometry (MS):** First, confirm the molecular weight. The high-resolution mass spectrum should show a molecular ion peak corresponding to the exact mass of  $C_7H_6INO_3$  (278.93924 Da).<sup>[2]</sup> This immediately validates the elemental composition.
- **Infrared (IR) Spectroscopy:** Next, confirm the presence of key functional groups. The IR spectrum provides definitive evidence for the nitro group (strong asymmetric and symmetric stretches  $\sim 1520$ - $1560\text{ cm}^{-1}$  and  $\sim 1345$ - $1385\text{ cm}^{-1}$ ) and the C-O ether linkage ( $\sim 1250\text{ cm}^{-1}$ ).<sup>[6]</sup>

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Finally, elucidate the precise connectivity.  $^1\text{H}$  and  $^{13}\text{C}$  NMR will confirm the substitution pattern and the number of unique protons and carbons, respectively. The predicted  $^1\text{H}$  NMR spectrum would show three distinct aromatic proton signals and a singlet around 3.9-4.0 ppm for the three methoxy protons.



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Caption: A self-validating workflow for the structural elucidation of 2-Iodo-3-nitroanisole.

## Safety and Handling

As a nitro-iodo-aromatic compound, 2-Iodo-3-nitroanisole requires careful handling in a laboratory setting. While specific toxicology data for this isomer is limited, data from related compounds suggest the following precautions.

- Hazard Classification: Isomers are classified as irritants, causing skin, eye, and respiratory system irritation.<sup>[6][7]</sup> Some nitroaromatic compounds may be harmful if swallowed.<sup>[6][8]</sup>
- Personal Protective Equipment (PPE): Always wear suitable protective clothing, chemical-resistant gloves, and safety glasses or a face shield.<sup>[7]</sup>
- Engineering Controls: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.<sup>[7][9]</sup>

- Storage: Store in a tightly closed container in a cool, dry, and dark place to prevent degradation.[3]
- Disposal: Dispose of waste materials in accordance with local, state, and federal regulations for hazardous chemical waste.[7]

## References

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